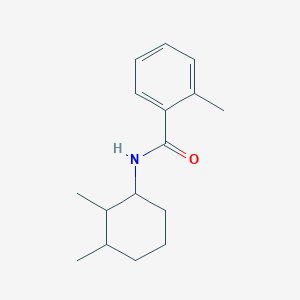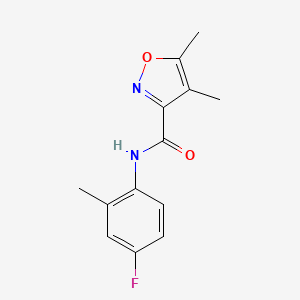![molecular formula C15H17F3N4O2S B10956255 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B10956255.png)
1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine is a complex organic compound with a molecular formula of C16H19F3N4O2S. This compound features a pyrazole ring substituted with a difluoromethyl group and a sulfonyl group, which is further connected to a piperazine ring substituted with a fluorobenzyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazole Ring:
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chloride in the presence of a base to form the sulfonyl-pyrazole intermediate.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately by reacting ethylenediamine with a suitable alkylating agent.
Coupling Reaction: The final step involves coupling the sulfonyl-pyrazole intermediate with the fluorobenzyl-substituted piperazine under suitable conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, where nucleophiles can replace the fluorine atom.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the interactions of pyrazole-containing compounds with biological targets.
Medicine: The compound has potential therapeutic applications due to its unique structure, which may interact with specific enzymes or receptors in the body.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the sulfonyl group play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl-pyrazole moiety but differs in its functional groups and overall structure.
1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine: A closely related compound with a similar structure but different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17F3N4O2S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C15H17F3N4O2S/c16-13-3-1-12(2-4-13)10-20-5-7-21(8-6-20)25(23,24)14-9-19-22(11-14)15(17)18/h1-4,9,11,15H,5-8,10H2 |
InChI Key |
NGYUZBPHIQECHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10956176.png)
![9-[3-chloro-5-ethoxy-4-(propan-2-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B10956181.png)
![ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10956187.png)
![2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10956206.png)
![7-(difluoromethyl)-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10956214.png)
![Ethyl 2-(2-hydroxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10956217.png)
![1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10956218.png)
![5-[chloro(difluoro)methyl]-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10956219.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10956220.png)
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B10956226.png)

![2,4-dichloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B10956234.png)

![13-(difluoromethyl)-4-[3-[(2,4-difluorophenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956257.png)
